molecular formula C21H12O B14425281 7H-Dibenz(DE,J)anthracen-7-one CAS No. 80440-44-4

7H-Dibenz(DE,J)anthracen-7-one

Cat. No.: B14425281
CAS No.: 80440-44-4
M. Wt: 280.3 g/mol
InChI Key: TZWFTLUWVSVWJE-UHFFFAOYSA-N
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Description

7H-Dibenz(DE,J)anthracen-7-one, also known as benzanthrone, is an organic compound with the molecular formula C₁₇H₁₀O. It is a polycyclic aromatic ketone, characterized by its fused ring structure, which includes benzene and anthracene units. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Dibenz(DE,J)anthracen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Friedel-Crafts acylation of anthracene with phthalic anhydride, followed by cyclization and oxidation steps . The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl₃) to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7H-Dibenz(DE,J)anthracen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7H-Dibenz(DE,J)anthracen-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Dibenz(DE,J)anthracen-7-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon photoactivation, leading to oxidative damage in cells. These properties make it a potential candidate for anticancer therapies and as a photosensitizer in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Dibenz(DE,J)anthracen-7-one is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and generate ROS upon photoactivation sets it apart from other similar compounds .

Properties

IUPAC Name

pentacyclo[11.7.1.02,11.05,10.017,21]henicosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O/c22-21-18-10-4-7-14-6-3-9-16(19(14)18)17-12-11-13-5-1-2-8-15(13)20(17)21/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWFTLUWVSVWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230321
Record name 7H-Dibenz(de,j)anthracen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80440-44-4
Record name 7H-Dibenz(de,j)anthracen-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080440444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Dibenz(de,j)anthracen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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